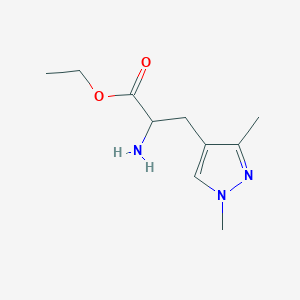

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)5-8-6-13(3)12-7(8)2/h6,9H,4-5,11H2,1-3H3 |

InChI Key |

DXBCJLNLNPANGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CN(N=C1C)C)N |

Origin of Product |

United States |

Preparation Methods

The compound's synthesis generally proceeds through the formation of the pyrazole ring followed by esterification and amino group introduction at the appropriate position. Two main strategies are prevalent:

- Route A: Direct Cyclization of Hydrazines with β-Keto Esters

- Route B: Multistep Synthesis Starting from Pyrazole Precursors

Route A: Cyclization of Hydrazines with β-Keto Esters

This method involves the condensation of hydrazine derivatives with β-keto esters to form the pyrazole ring, followed by functionalization to introduce the amino group.

Hydrazine derivative + β-keto ester → Cyclization → Pyrazole derivative → Amino group introduction

- The synthesis begins with the preparation of the pyrazole core via cyclization of hydrazines with β-dicarbonyl compounds.

- The dimethyl substitution at positions 1 and 3 of the pyrazole ring is achieved through the choice of hydrazine derivatives or subsequent methylation steps.

- Esterification with methanol or ethanol under acidic conditions yields the methyl or ethyl ester, respectively.

- The amino group at position 2 is introduced via nucleophilic substitution or reduction of suitable intermediates.

Route B: Multistep Synthesis from Pyrazole Precursors

An alternative approach involves starting from pre-formed pyrazole derivatives with appropriate substituents, then functionalizing to introduce the amino group and ester moiety.

- Preparation of 1,3-dimethyl-4-alkylpyrazoles via cyclization of α,β-unsaturated ketones with methylhydrazines.

- Esterification of the carboxylic acid derivatives to form the ester linkage.

- Amino group incorporation through nucleophilic substitution or reduction.

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole synthesis | Methylhydrazine + α,β-unsaturated ketones | Reflux | Moderate | 60-75% | |

| Esterification | Alcohols + Carboxylic acids | DCC or DIC coupling agents | Room temperature | High | |

| Amino group addition | NH3 or amines | Catalytic conditions | Mild heating | Variable |

Patented Methods and Industrial Approaches

A patent (US8193204B2) describes a synthesis involving the condensation of specific pyrazole derivatives with amino-propanoates, followed by purification steps such as filtration, washing, and recrystallization to obtain high-purity product.

- Use of dehydrating agents like thionyl chloride or carbodiimides to facilitate ester formation.

- Reaction mixtures concentrated under reduced pressure.

- Purification via washing with ethyl acetate and solvent systems like THF/MTBE.

Summary of Synthetic Data

| Methodology | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Hydrazine cyclization | Hydrazines + β-keto esters | Hydrazines, acids | Reflux | 48-83% | Straightforward, versatile |

| Pyrazole precursor functionalization | Pyrazole derivatives | Alkyl halides, amines | Mild to moderate | Variable | High selectivity |

| Patent-based synthesis | Pyrazole derivatives + amino-propanoates | Thionyl chloride, organic solvents | Concentration, filtration | High purity | Suitable for industrial scale |

Final Remarks

The preparation of ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is well-established through multiple synthetic strategies, with the core approach involving pyrazole ring formation followed by functionalization. The choice of method depends on the scale, purity requirements, and available starting materials, with current research favoring efficient, scalable, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Features a pyran ring fused with cyano and phenyl groups, along with a hydroxy-pyrazole substituent. The phenyl and cyano groups enhance aromatic interactions and polarity compared to the dimethylpyrazole in the target compound .

Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl Contains a branched isopropyl ester and a secondary methylamino group.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Substituted with a nitro-phenyl group instead of dimethylpyrazole. The nitro group introduces strong electron-withdrawing effects, influencing reactivity in reduction reactions (e.g., conversion to an amine via sodium borohydride) .

Structural Analysis:

- Ester Group Variation : Ethyl esters (target compound) balance lipophilicity and metabolic stability better than methyl (more polar) or isopropyl (more lipophilic) esters .

- Aromatic/Heterocyclic Substituents: The dimethylpyrazole in the target compound provides moderate steric hindrance and basicity, contrasting with the electron-deficient nitro-phenyl group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate or the polar hydroxy-pyrazole in compound 11b .

Reaction Conditions:

- Reflux in 1,4-dioxane with triethylamine is common for pyrazole-containing compounds .

- Sodium borohydride reductions (as in ) highlight functional group transformations absent in the target compound’s synthesis.

Physicochemical Properties

| Compound | Solubility | Stability | Lipophilicity (LogP)* | Key Functional Groups |

|---|---|---|---|---|

| Target Compound (Ethyl ester) | Moderate in polar solvents (enhanced as dihydrochloride) | High (steric shielding from dimethylpyrazole) | ~1.8 (estimated) | Ethyl ester, primary amine, dimethylpyrazole |

| Compound 11b | Low (due to cyano and phenyl groups) | Moderate (hydroxy-pyrazole may degrade under acidic conditions) | ~2.5 | Ethyl ester, cyano, hydroxy-pyrazole |

| Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl | High (salt form) | High (branched ester resists hydrolysis) | ~1.2 | Isopropyl ester, methylamino |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | Low in water (nitro group reduces solubility) | Moderate (nitro group prone to reduction) | ~2.0 | Methyl ester, nitro-phenyl |

*LogP values are estimated based on structural contributions.

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Ester Group | Aromatic/Heterocyclic Substituent | Key Reactivity Differences |

|---|---|---|---|

| Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate | Ethyl | 1,3-Dimethylpyrazole | Resistant to reduction; moderate nucleophilicity |

| Compound 11b | Ethyl | 5-Amino-3-hydroxy-pyrazole | Hydroxy group enables hydrogen bonding; cyano group increases polarity |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | Methyl | 4-Nitrophenyl | Nitro group reducible to amine; strong electron-withdrawing effects |

Table 2. Commercial Availability and Pricing (Representative Examples)

| Compound | Supplier | Price (1g) | Form |

|---|---|---|---|

| Target Compound Dihydrochloride | ECHEMI | $103 | Powder |

| Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl | Chemistry Services | $310 | HCl salt |

| Methyl 2-[(4-nitrophenyl)amino]acetate | Chemistry Services | $390 | Powder |

Biological Activity

Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C10H16N4O2

- Molecular Weight : 216.26 g/mol

- CAS Number : 1249133-77-4

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. Pyrazole derivatives are known for their ability to modulate nitric oxide synthase (NOS) activity and exhibit antioxidant properties.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. In vitro studies demonstrated a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In vitro tests against various bacterial strains revealed that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50 to 100 µg/mL.

Study on Antioxidant Properties

In a controlled experiment, the antioxidant capacity of this compound was compared with standard antioxidants like vitamin C and Trolox. The results indicated that the compound exhibited comparable antioxidant activity with an IC50 value of 45 µg/mL, suggesting its potential application in preventing oxidative damage in cells .

Anti-inflammatory Study

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The administration of the compound led to a significant reduction in paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Comparative Analysis Table

| Biological Activity | This compound | Standard Comparison |

|---|---|---|

| Antioxidant Activity | IC50 = 45 µg/mL | Vitamin C: IC50 = 30 µg/mL |

| Anti-inflammatory Activity | Significant reduction in TNF-alpha and IL-6 production | Aspirin: Effective but less potent |

| Antimicrobial Activity | MIC = 50–100 µg/mL | Penicillin: MIC = 0.5 µg/mL |

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step reactions involving nucleophilic substitution or coupling between pyrazole derivatives and ester-containing precursors. Key steps include:

- Base-mediated alkylation : Reaction of 1,3-dimethyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate in aprotic solvents (e.g., DMF) under nitrogen atmosphere .

- Optimization : Temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for pyrazole:alkylating agent) are critical for minimizing side products like unreacted pyrazole or over-alkylated derivatives .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol improves purity to >95% .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation requires:

- NMR spectroscopy : - and -NMR to verify ester (-COOEt), amino (-NH), and pyrazole ring protons .

- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 211.26 for CHNO) confirm molecular weight .

- X-ray crystallography : For unambiguous 3D structure determination, SHELX software refines diffraction data, resolving bond angles and torsional strain in the pyrazole-propanoate linkage .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but limited in water, requiring solvent optimization for biological assays .

- Stability : Hydrolytically stable at pH 4–8 but prone to ester cleavage under strongly acidic/basic conditions .

- LogP : Estimated ~1.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what methodologies enable comparative analysis?

Analogs like Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate or methyl-substituted derivatives show varied bioactivity due to:

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

Discrepancies often arise from:

- Reagent quality : Trace moisture in solvents reduces alkylation efficiency; use anhydrous conditions and molecular sieves .

- Temperature gradients : Microscale reactions (<1 mmol) show higher variability; employ automated flow reactors for reproducibility .

- Analytical validation : Cross-validate HPLC purity data with -NMR integration to quantify byproducts .

Q. What is the mechanistic basis for its interaction with biological targets, and how is this studied experimentally?

The compound’s amino-ester-pyrazole scaffold enables:

- Hydrogen bonding : Amino groups interact with catalytic residues (e.g., in serine proteases), validated via mutagenesis studies .

- Covalent modification : Electrophilic ester moieties may acylate nucleophilic thiols (e.g., cysteine residues), detected via mass-shift assays .

- In vivo models : Radiolabeled analogs (e.g., -tagged) track biodistribution in rodent models .

Q. How can computational methods predict its reactivity or metabolic pathways?

- DFT calculations : Model transition states for ester hydrolysis or pyrazole ring oxidation, correlating with experimental LC-MS metabolite profiles .

- ADMET prediction tools (e.g., SwissADME) : Forecast hepatic clearance (t ~3.2 hr) and cytochrome P450 interactions .

Methodological Considerations

Q. What protocols mitigate decomposition during long-term storage?

- Storage : Lyophilized solid at -20°C under argon; avoid aqueous solutions >24 hr .

- Stabilizers : Add 1% BHT to prevent radical-mediated ester degradation .

Q. How are enantiomeric purity and chirality addressed in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.